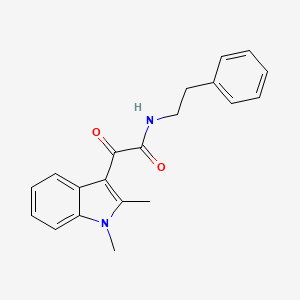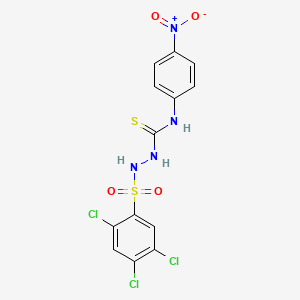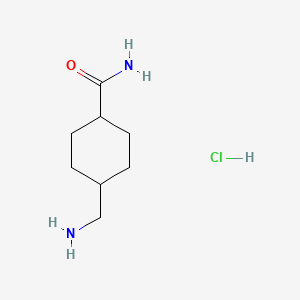![molecular formula C11H13NO4S B2355694 2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid CAS No. 744227-34-7](/img/structure/B2355694.png)
2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid”, also known as MESEA, is a novel compound that has been the subject of extensive research in recent years. It has a CAS Number of 744227-34-7 . The compound has a molecular weight of 255.29 .
Molecular Structure Analysis
The IUPAC name of the compound is { [(E)-2- (4-methylphenyl)ethenyl]sulfonyl}amino)acetic acid . The InChI code is 1S/C11H13NO4S/c1-9-2-4-10 (5-3-9)6-7-17 (15,16)12-8-11 (13)14/h2-7,12H,8H2,1H3, (H,13,14)/b7-6+ .Scientific Research Applications
Synthesis and Derivatives Formation
Synthesis of Derivatives : Derivatives of thiophens, similar in structure to 2-[2-(4-methylphenyl)ethenesulfonamido]acetic acid, have been synthesized with potential biological activities. These derivatives include substituted methylamines, ethylamines, and acetic acids (Beaton, Chapman, Clarke, & Willis, 1976).
Complexation Studies : The preparation and complexation studies of a structurally similar compound, specifically for Zn2+ specific fluorophore, have been described. This includes characterizations such as protonated form, dianion formation, and fluorescent complexes (Coleman, May, & Lincoln, 2010).
Chemical Reactions and Properties
Reactivity with Carbon Disulfide : Derivatives of (diphenylmethylene-amino) acetic acid, a class similar to the compound , react with carbon disulfide under specific conditions to form ketene dithioacetals and other compounds. X-ray structure determination has characterized these compounds (Dölling, Frost, Heinemann, & Hartung, 1993).
Lossen Rearrangement Applications : A study focused on ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, closely related to the compound , demonstrates its application in Lossen rearrangement for synthesizing ureas from carboxylic acids. This reaction is noted for its good yields and milder conditions (Thalluri, Manne, Dev, & Mandal, 2014).
Synthesis of Complexes and Catalysis
- Synthesis of Complexes : A research article describes the synthesis of complexes involving 2,2-bis[2-(dimethylamino)-5-methylphenyl]acetic acid, showcasing its utility in forming compounds with specific structural characteristics (Khristolyubov, Lyubov, Makhrova, Cherkasov, Fukin, & Trifonov, 2021).
Anticancer and Antimicrobial Activities
Anticancer Properties : A recent study synthesized compounds starting from 2-(4-methylphenyl)acetic acid, evaluating them for anticancer activities. The results show moderate to excellent activities against several cancer cell lines, suggesting the compound's relevance in cancer research (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial Activities : The synthesis of thiazoles and fused derivatives, starting from compounds structurally similar to 2-(4-methylphenyl)acetic acid, has been explored for antimicrobial activities. The synthesized products showed in vitro antimicrobial activity against various bacterial and fungal isolates (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Safety and Hazards
properties
IUPAC Name |
2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-9-2-4-10(5-3-9)6-7-17(15,16)12-8-11(13)14/h2-7,12H,8H2,1H3,(H,13,14)/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXELJLLMSJFTSC-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2355613.png)
![rel-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2355614.png)
![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2355617.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide](/img/structure/B2355618.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2355620.png)
![3-(3,4-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2355621.png)



![1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione](/img/structure/B2355630.png)
![Methyl 2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}acetate](/img/structure/B2355631.png)

![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2355634.png)